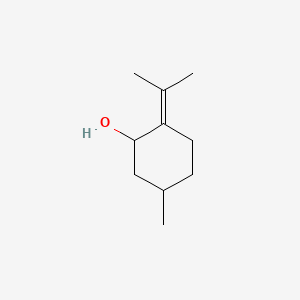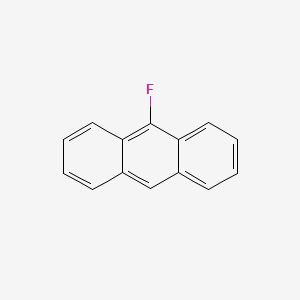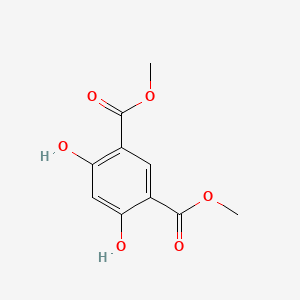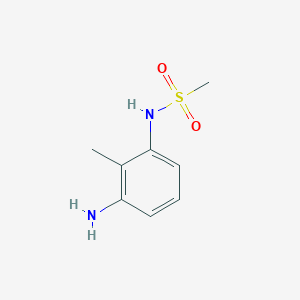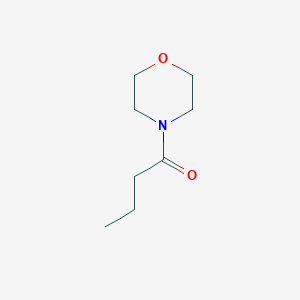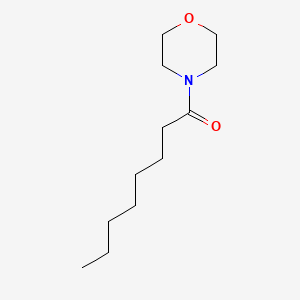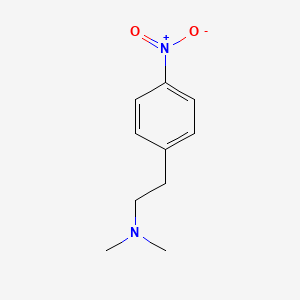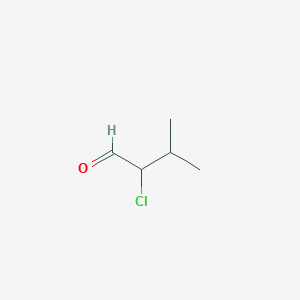
N,5-Pentanediamine, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,5-Pentanediamine, dihydrochloride” is also known as “1,5-Diaminopentane dihydrochloride”, “1,5-Pentanediamine dihydrochloride”, or "Pentamethylenediamine dihydrochloride" . It is a colorless viscous fuming liquid with a special odor . It is a natural polyamine with various chemical and biological activity in humans, animals, plants, bacteria, fungi, and other microbes .
Synthesis Analysis
The most promising strategies for the synthesis of “this compound” involve using green chemical and bioconversion technologies . The review focuses on the progress and strategies towards the green chemical synthesis and biosynthesis of cadaverine . The advanced strategies for process intensification, the separation, and purification of cadaverine have been summarized .Molecular Structure Analysis
The linear formula of “this compound” is NH2(CH2)5NH2 · 2HCl .Chemical Reactions Analysis
The specific biosynthetic pathways of cadaverine from different substrates have been addressed . The origination, structure, and catalytic mechanism of the key lysine decarboxylases have been extensively discussed .Physical And Chemical Properties Analysis
“this compound” is a colorless viscous fuming liquid with a special odor . It has a melting point of 260-262 °C (lit.) 260 °C (dec.) .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Cadaverine has great potential to be used as an important monomer for the development of a series of high value-added products with market prospects . Much more attention is focused on the renewable polymers made by cadaverine, such as polyamide, polyurethane, and polyurea . High-performance polyamide nylon 5X materials have excellent properties in terms of mechanical strength, air permeability, moisture absorption, and flame retardancy, and can be used in many important fields such as chemical fibers and engineering plastics .
Eigenschaften
CAS-Nummer |
5330-32-5 |
|---|---|
Molekularformel |
C7H19ClN2 |
Molekulargewicht |
166.69 g/mol |
IUPAC-Name |
N,N'-dimethylpentane-1,5-diamine;hydrochloride |
InChI |
InChI=1S/C7H18N2.ClH/c1-8-6-4-3-5-7-9-2;/h8-9H,3-7H2,1-2H3;1H |
InChI-Schlüssel |
SCJPHQJQHHSERY-UHFFFAOYSA-N |
SMILES |
CNCCCCCNC.Cl |
Kanonische SMILES |
CNCCCCCNC.Cl |
Andere CAS-Nummern |
5330-32-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![n-{4-[(3-Methyl-1,2-thiazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3191220.png)


